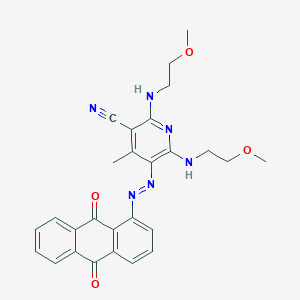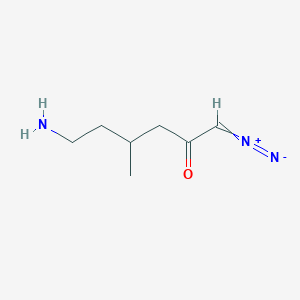![molecular formula C5H5N5 B13788970 Adenine,[2,8-3H]](/img/structure/B13788970.png)
Adenine,[2,8-3H]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenine,[2,8-3H] is a tritium-labeled form of adenine, a purine base that is a fundamental component of nucleic acids such as DNA and RNA. The tritium labeling at positions 2 and 8 allows for the tracking and study of adenine’s behavior in various biological and chemical processes. This compound is particularly useful in radioligand binding studies and other research applications where tracing the movement and interaction of adenine is essential .
Vorbereitungsmethoden
The preparation of adenine,[2,8-3H] involves the incorporation of tritium into the adenine molecule. One common method is the catalytic hydrogenation of adenine in the presence of tritium gas. This process typically requires a catalyst such as palladium on carbon and is conducted under controlled conditions to ensure the specific labeling of the adenine molecule .
Industrial production methods for adenine itself often involve multi-step synthetic routes. One such method includes the reaction of 4,6-dichloro-5-nitropyrimidine with formamide, followed by reduction and cyclization steps to yield adenine . The tritium labeling is then performed as a final step to produce adenine,[2,8-3H].
Analyse Chemischer Reaktionen
Adenine,[2,8-3H] undergoes various chemical reactions, including:
Oxidation: Adenine can be oxidized to form 8-oxoadenine, a common oxidative lesion in DNA.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Adenine can participate in nucleophilic substitution reactions, particularly at the N9 position.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and nucleophiles such as ammonia for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Adenine,[2,8-3H] is widely used in scientific research due to its radiolabeling, which allows for precise tracking and measurement. Some key applications include:
Radioligand Binding Studies: Used to label and study G protein-coupled adenine receptors.
DNA and RNA Research: Helps in understanding the incorporation and behavior of adenine in nucleic acids.
Metabolic Studies: Used to trace adenine metabolism and its role in various biochemical pathways.
Wirkmechanismus
The mechanism of action of adenine,[2,8-3H] involves its incorporation into nucleic acids and other biological molecules. Adenine forms adenosine when attached to ribose and deoxyadenosine when attached to deoxyribose. These nucleosides are then phosphorylated to form adenosine triphosphate (ATP), which is crucial for cellular energy transfer . Adenine also plays a role in the formation of coenzymes such as NAD and FAD, which are essential for various metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Adenine,[2,8-3H] can be compared with other tritium-labeled nucleobases such as:
Guanine,[2,8-3H]: Another purine base labeled with tritium, used in similar radiolabeling studies.
Cytosine,[2,8-3H]: A pyrimidine base labeled with tritium, used for studying DNA and RNA synthesis.
Thymine,[2,8-3H]: Another pyrimidine base, often used in DNA research.
The uniqueness of adenine,[2,8-3H] lies in its specific role in energy metabolism and its incorporation into both DNA and RNA, making it a versatile tool in various fields of research.
Eigenschaften
Molekularformel |
C5H5N5 |
|---|---|
Molekulargewicht |
139.14 g/mol |
IUPAC-Name |
2,8-ditritio-9H-purin-6-amine |
InChI |
InChI=1S/C5H5N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H3,6,7,8,9,10)/i1T,2T |
InChI-Schlüssel |
GFFGJBXGBJISGV-RVQWGROCSA-N |
Isomerische SMILES |
[3H]C1=NC2=C(N=C(N=C2N1)[3H])N |
Kanonische SMILES |
C1=NC2=C(N=CN=C2N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine](/img/structure/B13788900.png)

![8-(1-benzofuran-2-yl)-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,6-naphthyridine-2-carboxamide](/img/structure/B13788913.png)

![(2,5-Dioxopyrrolidin-1-yl) 4-[[18-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutoxy]-13,26-dioxo-5-heptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1(27),2,4,6,8,10(28),11,14,16(21),17,19,22,24-tridecaenyl]oxy]butanoate](/img/structure/B13788925.png)








